molecular formula C18H19ClN2O2 B269290 3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide

3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide

Cat. No. B269290
M. Wt: 330.8 g/mol
InChI Key: DDPRQPOCFZNXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxybenzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal gene expression.

Mechanism of Action

3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide exerts its therapeutic effects by inhibiting HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, which results in altered gene expression patterns and ultimately, cell death.
Biochemical and Physiological Effects:
3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been found to have neuroprotective effects, such as reducing beta-amyloid deposition and improving cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, its efficacy can be limited by the development of drug resistance and its potential for toxicity at high doses.

Future Directions

Future research on 3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide could focus on identifying biomarkers that predict response to treatment, as well as developing combination therapies with other anticancer agents to enhance its efficacy. Additionally, studies could investigate the potential use of 3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide in other diseases beyond cancer and neurodegenerative disorders, such as autoimmune disorders and cardiovascular diseases.

Synthesis Methods

The synthesis of 3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide involves the reaction of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide, which is then reacted with N-isopropylbenzamide and hydroxylamine hydrochloride to obtain 3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide.

Scientific Research Applications

3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide has been widely studied for its potential use in cancer treatment, particularly in the treatment of hematological malignancies and solid tumors. It has also been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, as well as viral infections, such as HIV.

properties

Product Name

3-{[(4-chlorophenyl)acetyl]amino}-N-isopropylbenzamide

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H19ClN2O2/c1-12(2)20-18(23)14-4-3-5-16(11-14)21-17(22)10-13-6-8-15(19)9-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

DDPRQPOCFZNXDH-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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